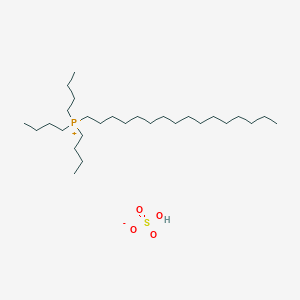![molecular formula C26H38ClN3O2 B14289610 1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride CAS No. 119251-12-6](/img/structure/B14289610.png)
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride is a complex organic compound with a unique structure that combines a pyridinium ring, a dodecylamino group, and a phenylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a reaction between pyridine and an appropriate alkylating agent.
Introduction of the Dodecylamino Group: The dodecylamino group is introduced through a nucleophilic substitution reaction, where a dodecylamine reacts with an intermediate compound containing a leaving group.
Addition of the Phenylcarbamoyl Group: The phenylcarbamoyl group is added via a reaction between an isocyanate and an amine group on the intermediate compound.
Formation of the Final Compound: The final step involves the reaction of the intermediate compound with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecylamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the phenylcarbamoyl group, converting it to an amine.
Substitution: The pyridinium ring can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(Dodecylamino)-2-oxoethyl]pyridinium chloride
- 3-(Dimethylcarbamoyl)-1-[2-(dodecylamino)-2-oxoethyl]pyridinium
Uniqueness
1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
119251-12-6 |
|---|---|
Formule moléculaire |
C26H38ClN3O2 |
Poids moléculaire |
460.0 g/mol |
Nom IUPAC |
1-[2-(dodecylamino)-2-oxoethyl]-N-phenylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C26H37N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-14-19-27-25(30)22-29-20-15-16-23(21-29)26(31)28-24-17-12-11-13-18-24;/h11-13,15-18,20-21H,2-10,14,19,22H2,1H3,(H-,27,28,30,31);1H |
Clé InChI |
WRDWITYIDDNBMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C[N+]1=CC=CC(=C1)C(=O)NC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


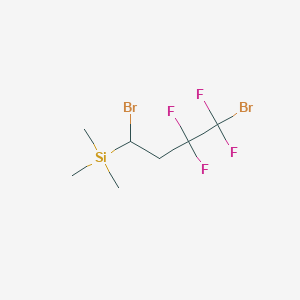

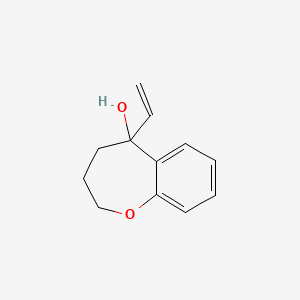
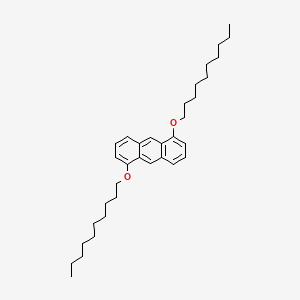
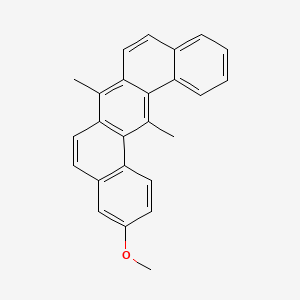

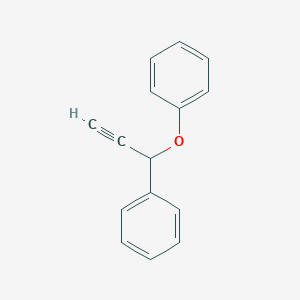

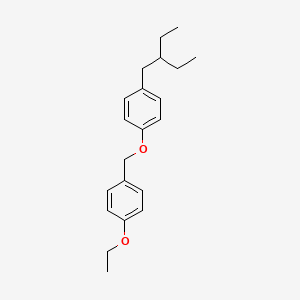

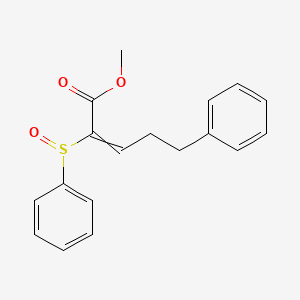
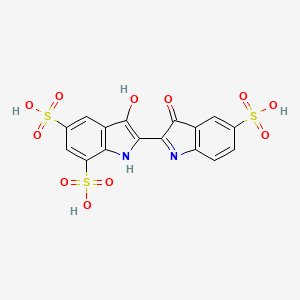
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
